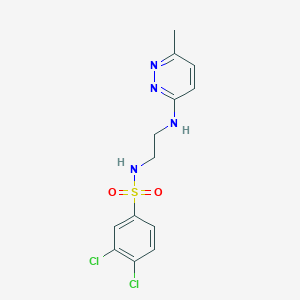

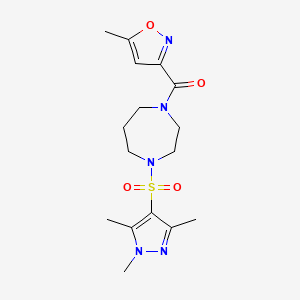

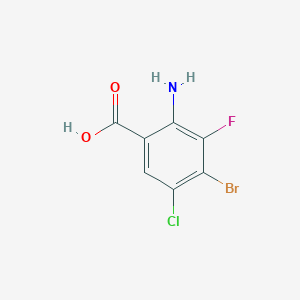

3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical reactions that yield a series of novel derivatives with potential antitumor activities. For example, a series of novel benzenesulfonamides incorporating triazine moieties has been synthesized by reacting 4-isocyanato-benzenesulfonamide with various nucleophiles, demonstrating the versatility of sulfonamide chemistry in generating compounds with targeted biological activities (Lolak et al., 2019).

Molecular Structure Analysis

Structural analysis of sulfonamide compounds is crucial in understanding their chemical and biological behaviors. Studies have shown that these compounds can crystallize into noncentrosymmetric structures, providing insight into their potential applications in non-linear optics and other fields (Anwar et al., 2000).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to a wide range of derivatives with distinct properties. These reactions include nucleophilic substitution and addition, showcasing the chemical versatility of sulfonamides for different applications, including their use in designing potent inhibitors for enzymes like carbonic anhydrase (Lolak et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are critical for their practical applications. For instance, the synthesis and crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveal how intermolecular interactions and crystal packing influence the compound's physical stability and solubility (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, stability, and binding affinity to biological molecules, are essential for their application in various fields. Research into the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives highlights the importance of understanding these properties for the development of new materials and pharmaceuticals (Branowska et al., 2022).

Scientific Research Applications

Synthesis and Antitumor Activity

- A novel series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized, showing significant cytotoxic activity and selectivity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. QSAR studies facilitated the creation of predictive models for cytotoxic activity, and molecular docking studies evaluated the binding mode within the MDM2 protein active site (Łukasz Tomorowicz et al., 2020).

Inhibition of Carbonic Anhydrase IX

- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were found to be potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated isoform, with sub-nanomolar inhibitory concentrations. This discovery highlights their potential as anticancer agents (Nabih Lolak et al., 2019).

Herbicide Metabolism and Selectivity

- The selectivity of chlorsulfuron, a herbicide, is attributed to the ability of tolerant plants like wheat, oats, and barley to metabolize the herbicide into an inactive form, contrasting with sensitive broadleaf plants' inability to do so. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (P. Sweetser et al., 1982).

Anticancer Activity and Apoptosis Induction

- A series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives demonstrated cytotoxic activity toward various human cancer cell lines, with certain analogs significantly contributing to anticancer activity. Apoptotic-like changes and caspase activity induction were observed in treated cell lines, indicating potential as anticancer agents (B. Żołnowska et al., 2016).

Antibacterial and Antifungal Activity

- Synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties resulted in compounds with significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, demonstrating their potential in developing new antimicrobial agents (S. Y. Hassan, 2013).

properties

IUPAC Name |

3,4-dichloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4O2S/c1-9-2-5-13(19-18-9)16-6-7-17-22(20,21)10-3-4-11(14)12(15)8-10/h2-5,8,17H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRABOLTIBJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

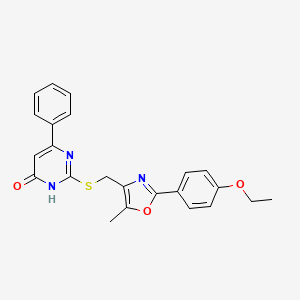

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

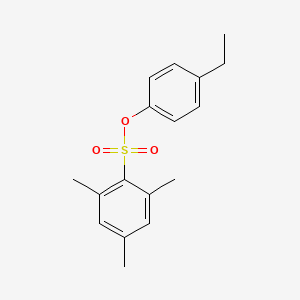

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

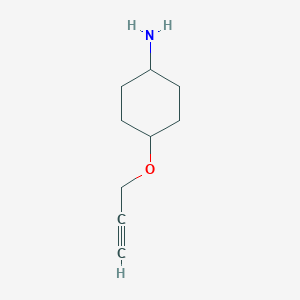

![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)